5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenylethoxy group attached to a benzamide core. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Substitution: The amine undergoes substitution reactions to introduce the chloro, methoxy, and phenylethoxy groups.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but includes a sulfamoyl group.
4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Another similar compound with a sulfonyl group.
Uniqueness
5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
648924-70-3 |
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Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22ClNO3/c1-25(23(26)21-15-18(24)11-12-22(21)27-2)19-9-6-10-20(16-19)28-14-13-17-7-4-3-5-8-17/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
SWSVMHGUHFRXLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)OCCC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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